molecular formula C6H11NO3 B2816604 1-(1,5,2-Dioxazepan-2-yl)ethan-1-one CAS No. 2445792-51-6

1-(1,5,2-Dioxazepan-2-yl)ethan-1-one

Cat. No.: B2816604
CAS No.: 2445792-51-6
M. Wt: 145.158
InChI Key: IWPLVYLESWUSLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,5,2-Dioxazepan-2-yl)ethan-1-one is a heterocyclic compound featuring a seven-membered dioxazepane ring fused with an acetyl group. Its molecular formula is C₇H₁₁NO₂, with a molecular weight of 157.17 g/mol. The dioxazepane ring contains two oxygen atoms and one nitrogen atom, conferring unique electronic and steric properties. This compound is cataloged as a building block in synthetic chemistry (Enamine Ltd, 2020), suggesting its utility in drug discovery or materials science .

Properties

IUPAC Name

1-(1,5,2-dioxazepan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-6(8)7-2-3-9-4-5-10-7/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPLVYLESWUSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCOCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,5,2-Dioxazepan-2-yl)ethan-1-one can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both oxygen and nitrogen functionalities. The reaction typically requires a catalyst and is conducted under reflux conditions to ensure complete cyclization.

Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(1,5,2-Dioxazepan-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1,5,2-Dioxazepan-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(1,5,2-Dioxazepan-2-yl)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biochemical and physiological effects. The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(1,5,2-Dioxazepan-2-yl)ethan-1-one and analogous compounds:

Compound Name Core Structure Molecular Formula Biological Activity Key References
This compound Dioxazepane + acetyl C₇H₁₁NO₂ Not reported (building block)
O-Benzyl (benzofuran-2-yl)ethan-1-one oxime ethers Benzofuran + acetyl + oxime ether Not explicitly stated Antimicrobial activity (broad-spectrum)
1-(Naphthalen-2-yl)ethan-1-one derivatives Naphthyl + acetyl ~C₁₂H₁₀O Eg5 kinase inhibition (anticancer potential)
1-(4-(tert-Butyl)phenyl)-2-(4-fluorophenyl)ethan-1-one Diaryl-substituted ethanone C₁₉H₂₁FO Synthetic intermediate (no activity reported)
1-(3-Methyl-1,5-benzodiazepin-1-yl)ethan-1-one Benzodiazepine + acetyl C₁₂H₁₄N₂O Not reported (structural analog)

Structural and Functional Comparisons

Heterocyclic Core Variations: Dioxazepane vs. Benzofuran vs. Naphthyl: The benzofuran-based oxime ethers in exhibit antimicrobial activity, likely due to the planar aromatic system enhancing membrane penetration. In contrast, naphthyl-substituted ethanones in show kinase inhibition, attributed to hydrophobic interactions with enzyme active sites.

Substituent Effects: Acetyl Group: The acetyl moiety in this compound may act as a hydrogen-bond acceptor, a feature shared with the oxime ethers in . Aryl Substituents: Diarylated ethanones (e.g., ) lack reported bioactivity but serve as intermediates for complex syntheses, highlighting the role of steric bulk in reactivity.

Synthetic Accessibility :

  • The target compound is commercially available as a building block , whereas analogs like the benzofuran oxime ethers require multi-step syntheses (e.g., oxime formation and etherification) .

Research Findings and Implications

  • Antimicrobial Potential: The benzofuran-based oxime ethers demonstrate notable antimicrobial activity , suggesting that introducing polar groups (e.g., oxime) to the dioxazepane derivative could enhance similar properties.
  • Kinase Inhibition : Substituents like naphthyl or benzimidazole in improve Eg5 kinase inhibition, implying that modifying the dioxazepane ring with aromatic groups might yield bioactive derivatives.
  • Synthetic Utility: The diarylated ethanone in underscores the versatility of ethanone intermediates in constructing complex molecules, a role that this compound could fulfill in tailored syntheses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.